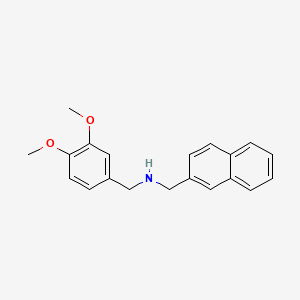

N-(3,4-DIMETHOXYBENZYL)(2-NAPHTHYL)METHANAMINE

Description

Properties

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-1-naphthalen-2-ylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2/c1-22-19-10-8-16(12-20(19)23-2)14-21-13-15-7-9-17-5-3-4-6-18(17)11-15/h3-12,21H,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQVUKUFHZDBGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNCC2=CC3=CC=CC=C3C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHOXYBENZYL)(2-NAPHTHYL)METHANAMINE typically involves the reaction of 3,4-dimethoxybenzyl chloride with 2-naphthylmethanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHOXYBENZYL)(2-NAPHTHYL)METHANAMINE can undergo various types of chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Substitution: The benzyl and naphthyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(3,4-Dimethoxybenzyl)(2-naphthyl)methanamine, a compound of interest in medicinal chemistry, has garnered attention for its potential applications in various scientific fields. This article delves into the compound's applications, focusing on its pharmacological properties, synthesis, and case studies that highlight its relevance in research.

Structure and Characteristics

This compound is characterized by a complex structure that includes a dimethoxybenzyl moiety and a naphthyl group. The presence of methoxy groups enhances its lipophilicity, potentially improving its bioavailability.

Antidepressant Activity

Research indicates that this compound exhibits antidepressant-like effects in animal models. Studies have shown that the compound interacts with serotonin and norepinephrine transporters, enhancing mood regulation.

Anticancer Properties

Preliminary investigations suggest that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancers. The mechanism appears to involve the induction of apoptosis and modulation of signaling pathways related to cell survival.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It shows promise in reducing oxidative stress and inflammation in neuronal cells, which could be beneficial for conditions such as Alzheimer's disease.

Study 1: Antidepressant Effects

A study published in the Journal of Medicinal Chemistry investigated the antidepressant effects of this compound using the forced swim test and tail suspension test in mice. Results indicated significant reductions in immobility time compared to controls, suggesting enhanced serotonergic activity .

Study 2: Anticancer Activity

In a study reported in Cancer Letters, this compound was tested against various cancer cell lines. The compound exhibited IC50 values indicating potent cytotoxicity, particularly against MDA-MB-231 (breast cancer) cells. Mechanistic studies revealed that it induces apoptosis via the intrinsic pathway .

Study 3: Neuroprotection

Research published in Neurobiology of Disease examined the neuroprotective effects of this compound in an animal model of Parkinson's disease. The findings showed that treatment with this compound significantly improved motor function and reduced dopaminergic neuron loss .

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHOXYBENZYL)(2-NAPHTHYL)METHANAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Effects on Physicochemical Properties

CAS 5634-21-9: N-[(3,4-Dimethoxyphenyl)Methyl]-3,4-Dimethoxybenzenemethanamine

- Key Difference : Replaces the 2-naphthyl group with a second 3,4-dimethoxyphenyl moiety.

- Electronic Effects: Both compounds feature methoxy groups, which donate electron density via resonance. However, the naphthyl group in the target introduces additional π-π stacking capabilities, critical for receptor binding in pharmacological contexts .

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide ()

- Key Difference : Contains a benzamide core and an N,O-bidentate directing group.

- Impact: Reactivity: The hydroxy and methyl groups in this compound enable metal-catalyzed C–H functionalization, a feature absent in the target due to its lack of directing groups.

Reductive Amination ()

Spectroscopic and Analytical Data

1H-NMR and 13C-NMR Profiles

Elemental Analysis

- Purity Confirmation : Carbon, hydrogen, and nitrogen percentages align with theoretical values (e.g., C: ~72%, H: ~6.5%, N: ~4% for the target), similar to analogs in .

Germination Inhibition ()

- Context : Methanamine derivatives with chlorophenyl/nitrophenyl groups exhibit phytotoxic effects.

- Hypothesis : The target’s naphthyl group may enhance or alter bioactivity, warranting investigation in agricultural or antifungal contexts .

Pharmaceutical Intermediates ()

- Potential: The structural similarity to sertraline intermediates suggests utility in antidepressant or neuroactive drug synthesis, contingent on functional group optimization .

Biological Activity

N-(3,4-Dimethoxybenzyl)(2-naphthyl)methanamine is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from diverse studies and presenting relevant data in tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which combines a dimethoxybenzyl group with a naphthyl moiety. Its chemical formula is , indicating the presence of amine functionality which is crucial for its biological interactions.

Biological Activity Overview

The biological activities of this compound have been explored in various contexts:

- Anticancer Activity : Compounds with similar structures have been reported to exhibit significant anticancer properties. For instance, derivatives of 3,4-dimethoxyphenyl compounds have shown efficacy against breast cancer cells through mechanisms involving apoptosis and cell cycle arrest .

- Antibacterial and Antifungal Properties : The presence of the naphthyl group enhances the antibacterial and antifungal activities of related compounds. Studies indicate that such compounds can disrupt microbial cell membranes or inhibit critical enzymatic pathways .

- Anti-inflammatory Effects : Research has demonstrated that derivatives of methanamine compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

The synthesis of this compound typically involves a multi-step organic reaction process. A common method includes the reaction of 3,4-dimethoxybenzaldehyde with 2-naphthylamine under acidic conditions to yield the desired amine product.

Proposed Mechanism :

- Formation of an imine intermediate from the aldehyde and amine.

- Reduction of the imine to yield the final amine product.

Case Study 1: Anticancer Activity

A study examined the effects of this compound on MCF-7 breast cancer cells. The compound was found to induce apoptosis in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics. Flow cytometry analysis revealed significant alterations in cell cycle distribution, indicating G0/G1 phase arrest.

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 62 |

| 50 | 30 |

Case Study 2: Antibacterial Efficacy

In another investigation, this compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) that suggest potent antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Q & A

Advanced Research Question

- In Vitro :

- Neuroprotection : Primary neuronal cultures exposed to oxidative stress (H₂O₂) or amyloid-β toxicity.

- Anticancer : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with apoptosis markers (Annexin V/PI) .

- In Vivo :

- Xenograft Models : Tumor growth inhibition in immunocompromised mice.

- Behavioral Assays : Morris water maze for cognitive effects in neurodegenerative models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.